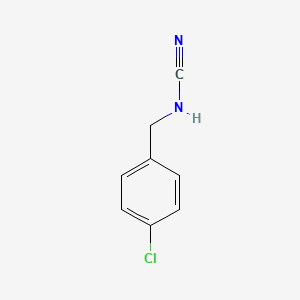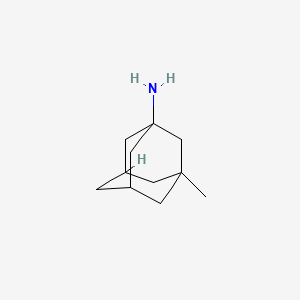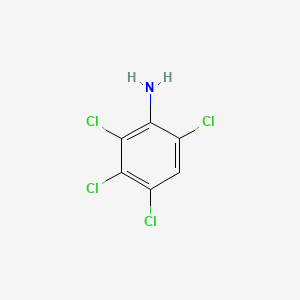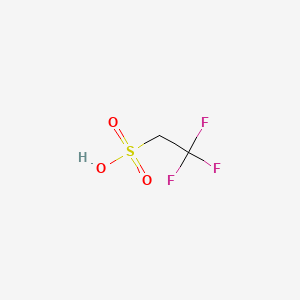
(4-Chlorophenyl)methylcyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Chlorophenyl)methylcyanamide” is a chemical compound with the molecular formula C8H7ClN2 . It has an average mass of 166.608 Da and a monoisotopic mass of 166.029770 Da . This compound has recently gained attention due to its biological properties and promising applications in scientific research and industry.
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)methylcyanamide” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact spatial arrangement of these atoms could not be found in the available resources.Aplicaciones Científicas De Investigación
Adsorbent for Toxic Compounds
Montmorillonite modified with surfactants has been studied as an efficient adsorbent for removing 4-chlorophenol (4-CP) from aqueous solutions. This approach enhances the sorption capacity, making it more efficient than unmodified montmorillonite in removing toxic chlorophenols from the environment (Nourmoradi et al., 2016).
Photoelectrochemical Sensors
A photoelectrochemical sensor based on the BiPO4/BiOCl heterojunction has been developed for detecting 4-CP. This sensor exhibits enhanced performance due to effective separation of photoinduced electron-hole pairs, making it a valuable tool for monitoring 4-CP in water (Yan et al., 2019).
UV and Organic Oxidant Degradation
The rate parameters for the degradation/mineralization of 4-CP using organic oxidants like peroxy acetic acid and methyl ethyl ketone peroxide, in combination with UV irradiation, have been evaluated. This method provides insights into efficient 4-CP degradation processes (Sharma et al., 2012).
Electrochemical Sensing
An electrochemical sensor for 4-CP was established using graphene oxide NiO/NPs-ionic liquid modified carbon paste electrode. This sensor demonstrates superior catalytic activity and sensitivity, opening new possibilities for 4-CP detection in various environments (Shabani‐Nooshabadi et al., 2016).
Antimicrobial Properties
Synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment showed potential antimicrobial properties, providing a pathway for creating new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Biomarkers for Isocyanate Exposure
Research on the formation of DNA adducts from 4-chlorophenyl isocyanate (4CPI) contributes to the development of biomarkers for monitoring exposure to isocyanates, important in industrial manufacturing (Beyerbach et al., 2006).
Propiedades
IUPAC Name |
(4-chlorophenyl)methylcyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKZRFLGAGOIBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185900 |
Source


|
| Record name | (4-Chlorophenyl)methylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)methylcyanamide | |
CAS RN |
32111-91-4 |
Source


|
| Record name | (4-Chlorophenyl)methylcyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032111914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)methylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)methylcyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)


